



Application Notes and Protocols: (E/Z)-BIX02188 Kinase Assay

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Compound of Interest		
Compound Name:	(E/Z)-BIX02188	
Cat. No.:	B1141339	Get Quote

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Introduction

(E/Z)-BIX02188 is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5).[1][2] MEK5 is the only known direct upstream activator of Extracellular signal-regulated kinase 5 (ERK5), and together they form a critical signaling cascade, the MEK5/ERK5 pathway.[3] This pathway is distinct from the more extensively studied MEK1/2-ERK1/2 pathway and is implicated in the regulation of various cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2][3] Dysregulation of the MEK5/ERK5 pathway has been linked to several diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4][5][6]

BIX02188 inhibits the catalytic activity of MEK5, thereby preventing the phosphorylation and subsequent activation of ERK5.[1][2] This blockade of the MEK5/ERK5 signaling cascade leads to the inhibition of downstream events, such as the transcriptional activation of Myocyte enhancer factor 2C (MEF2C).[1] BIX02188 has been utilized as a chemical probe to investigate the biological functions of the MEK5/ERK5 pathway and to validate it as a potential therapeutic target.[2][4][5]

Signaling Pathway

The MEK5/ERK5 signaling pathway is a linear cascade where MEK5 phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus to phosphorylate and activate



transcription factors such as MEF2, leading to changes in gene expression that promote cell proliferation and survival. BIX02188 acts by directly inhibiting the kinase activity of MEK5.



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Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of BIX02188.

Data Presentation

The inhibitory activity of **(E/Z)-BIX02188** is summarized in the table below, showcasing its potency and selectivity.



Kinase Target	IC50	Assay Type
MEK5	4.3 nM	In vitro kinase assay
ERK5	810 nM	In vitro kinase assay
CSF1R	280 nM	In vitro kinase assay
LCK	390 nM	In vitro kinase assay
KIT	>10 μM	In vitro kinase assay
MEK1	>6.3 µM	In vitro kinase assay
MEK2	>6.3 µM	In vitro kinase assay
ERK1	>6.3 µM	In vitro kinase assay
p38α	3.9 μΜ	In vitro kinase assay
JNK2	>6.3 µM	In vitro kinase assay
TGFβR1	1.8 μΜ	In vitro kinase assay
EGFR	>6.3 µM	In vitro kinase assay

Data compiled from publicly available sources.[1][7]

Experimental Protocols In Vitro MEK5 Kinase Assay

This protocol describes a biochemical assay to determine the in vitro potency of **(E/Z)**-**BIX02188** against MEK5 kinase. The assay measures the consumption of ATP, which is inversely proportional to the kinase activity.

Materials:

- Recombinant human GST-tagged MEK5 (active)
- (E/Z)-BIX02188
- ATP



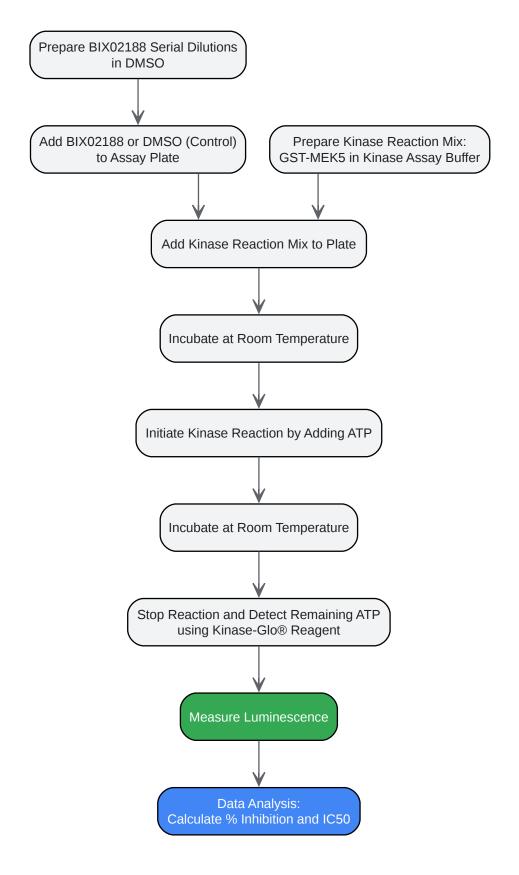




- Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl $_2$, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 μ M Na $_3$ VO $_4$, 0.5 mM DTT
- DMSO
- Kinase-Glo® Luminescent Kinase Assay (or equivalent ATP detection reagent)
- White, opaque 96-well or 384-well plates
- Multilabel plate reader capable of measuring luminescence

Experimental Workflow:





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Caption: Workflow for the in vitro MEK5 kinase assay.



Procedure:

- Compound Preparation: Prepare a serial dilution of (E/Z)-BIX02188 in 100% DMSO. A
 typical starting concentration might be 1 mM, followed by 1:3 or 1:10 dilutions.
- Kinase Reaction Setup:
 - \circ In a white, opaque assay plate, add 1 μ L of the serially diluted BIX02188 or DMSO (for vehicle control) to the appropriate wells.
 - Prepare the kinase reaction mix containing 15 nM GST-MEK5 in kinase assay buffer.
 - Add 24 μL of the kinase reaction mix to each well of the assay plate.
 - Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
- Kinase Reaction Initiation:
 - \circ Prepare a solution of ATP in kinase assay buffer. The final concentration of ATP in the reaction should be 0.75 μ M.[1]
 - $\circ~$ To initiate the kinase reaction, add 25 μL of the ATP solution to each well. The final reaction volume will be 50 $\mu L.$
- Incubation: Incubate the reaction plate for 60 minutes at room temperature.
- Signal Detection:
 - Equilibrate the Kinase-Glo® reagent to room temperature.
 - \circ Add 50 μ L of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
 - Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.



Data Analysis:

- The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the kinase activity.
- Calculate the percentage of inhibition for each concentration of BIX02188 relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the BIX02188 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Note: This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent lots. It is based on a described method for assaying MEK5 activity.[1]

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